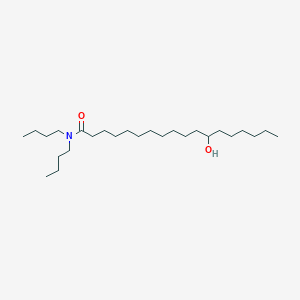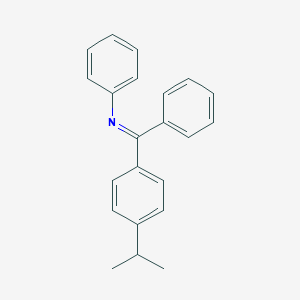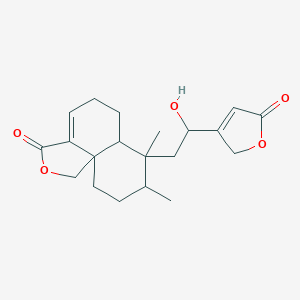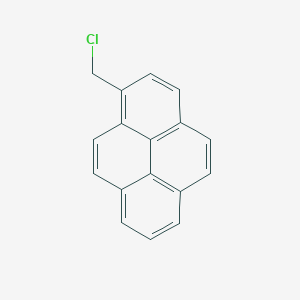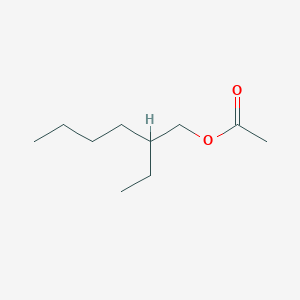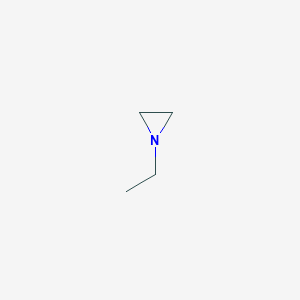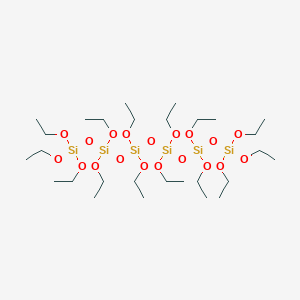
Hexasiloxane, tetradecaethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexasiloxane, Tetradecaethoxy- is a silicon-based compound that has recently gained significant attention in the scientific community. It is a colorless and odorless liquid that is widely used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of Hexasiloxane, Tetradecaethoxy- is not well understood. However, it is believed that it works by forming a protective layer on the surface of the material it is applied to. This layer provides protection against corrosion, oxidation, and other forms of damage. Hexasiloxane, Tetradecaethoxy- is also believed to have a low surface tension, which allows it to spread evenly over the surface it is applied to.
Biochemische Und Physiologische Effekte
Hexasiloxane, Tetradecaethoxy- has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antimicrobial properties. It has also been shown to be non-toxic and non-irritating to the skin.
Vorteile Und Einschränkungen Für Laborexperimente
Hexasiloxane, Tetradecaethoxy- has several advantages for lab experiments. It is a non-toxic and non-flammable liquid that is easy to handle and store. It is also compatible with a wide range of materials, including metals, plastics, and glass. However, it has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of Hexasiloxane, Tetradecaethoxy-. One area of research could be the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research could be the investigation of its potential use in the manufacturing of new materials with unique properties. Additionally, more research is needed to understand its mechanism of action and potential biochemical and physiological effects.
Conclusion:
In conclusion, Hexasiloxane, Tetradecaethoxy- is a silicon-based compound that has several unique properties that make it useful in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Hexasiloxane, Tetradecaethoxy- in various scientific and industrial applications.
Synthesemethoden
The synthesis of Hexasiloxane, Tetradecaethoxy- involves the reaction of tetraethyl orthosilicate (TEOS) with ethanol in the presence of a catalyst. The reaction takes place under controlled temperature and pressure conditions. The resulting product is a clear liquid that can be purified through distillation.
Wissenschaftliche Forschungsanwendungen
Hexasiloxane, Tetradecaethoxy- is widely used in various scientific research applications. It is used as a solvent and a reagent in organic synthesis. It is also used as a coating material for various surfaces, including glass, metal, and plastic. Hexasiloxane, Tetradecaethoxy- is also used as a lubricant in the manufacturing of various products, including automotive parts, electronics, and medical devices.
Eigenschaften
CAS-Nummer |
18768-59-7 |
|---|---|
Produktname |
Hexasiloxane, tetradecaethoxy- |
Molekularformel |
C28H70O19Si6 |
Molekulargewicht |
879.4 g/mol |
IUPAC-Name |
[diethoxy(triethoxysilyloxy)silyl] [[diethoxy(triethoxysilyloxy)silyl]oxy-diethoxysilyl] diethyl silicate |
InChI |
InChI=1S/C28H70O19Si6/c1-15-29-48(30-16-2,31-17-3)43-50(35-21-7,36-22-8)45-52(39-25-11,40-26-12)47-53(41-27-13,42-28-14)46-51(37-23-9,38-24-10)44-49(32-18-4,33-19-5)34-20-6/h15-28H2,1-14H3 |
InChI-Schlüssel |
AVTYAAGTDZJTSJ-UHFFFAOYSA-N |
SMILES |
CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |
Kanonische SMILES |
CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |
Andere CAS-Nummern |
18768-59-7 |
Synonyme |
Hexasiloxane, tetradecaethoxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



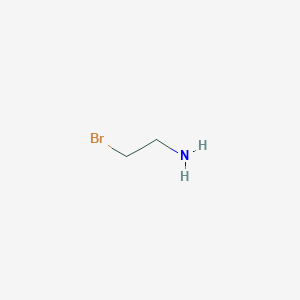
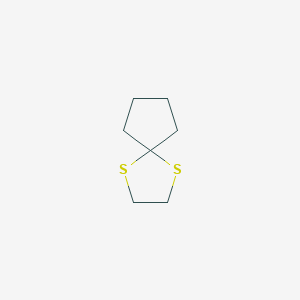
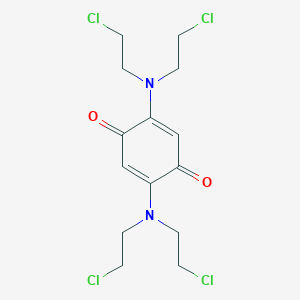
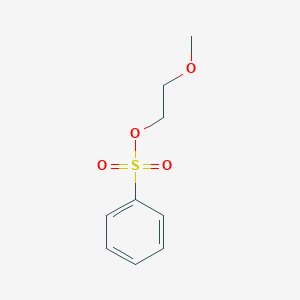
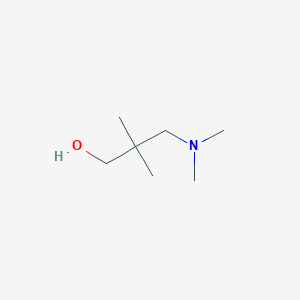
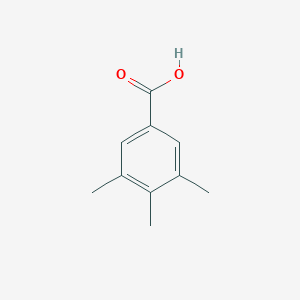
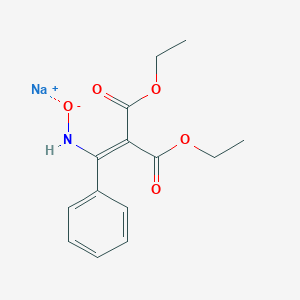
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)
